molecular formula C83H105ClN18O17 B10838961 [D-4Aph(CO-NH-OCH3)6]degarelix

[D-4Aph(CO-NH-OCH3)6]degarelix

Cat. No.: B10838961
M. Wt: 1662.3 g/mol
InChI Key: GSLYUOBUEBSTPA-BWBLBVTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[D-4Aph(CO-NH-OCH3)6]degarelix is a synthetic peptide derivative drug that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily used in the treatment of advanced prostate cancer by reducing the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which ultimately leads to testosterone suppression .

Preparation Methods

The synthesis of [D-4Aph(CO-NH-OCH3)6]degarelix involves the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

[D-4Aph(CO-NH-OCH3)6]degarelix undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: Substitution reactions can be used to replace certain groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

[D-4Aph(CO-NH-OCH3)6]degarelix has several scientific research applications, including:

Mechanism of Action

[D-4Aph(CO-NH-OCH3)6]degarelix exerts its effects by binding to GnRH receptors in the pituitary gland. This binding blocks the interaction with GnRH, leading to a reduction in the secretion of LH and FSH. The suppression of these hormones ultimately results in decreased testosterone levels, which is crucial for treating advanced prostate cancer .

Comparison with Similar Compounds

[D-4Aph(CO-NH-OCH3)6]degarelix is unique due to its specific modifications and high affinity for GnRH receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific modifications and affinities for GnRH receptors.

Properties

Molecular Formula

C83H105ClN18O17

Molecular Weight

1662.3 g/mol

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(methoxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C83H105ClN18O17/c1-46(2)36-61(73(108)92-60(17-10-11-34-87-47(3)4)81(116)102-35-13-18-69(102)80(115)88-48(5)71(85)106)93-75(110)64(39-52-24-31-59(32-25-52)91-83(118)101-119-7)95-77(112)65(40-51-22-29-58(30-23-51)90-72(107)67-43-70(105)100-82(117)99-67)97-79(114)68(45-103)98-78(113)66(42-54-14-12-33-86-44-54)96-76(111)63(38-50-20-27-57(84)28-21-50)94-74(109)62(89-49(6)104)41-53-19-26-55-15-8-9-16-56(55)37-53/h8-9,12,14-16,19-33,37,44,46-48,60-69,87,103H,10-11,13,17-18,34-36,38-43,45H2,1-7H3,(H2,85,106)(H,88,115)(H,89,104)(H,90,107)(H,92,108)(H,93,110)(H,94,109)(H,95,112)(H,96,111)(H,97,114)(H,98,113)(H2,91,101,118)(H2,99,100,105,117)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+,69+/m1/s1

InChI Key

GSLYUOBUEBSTPA-BWBLBVTNSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.